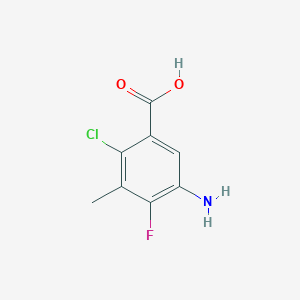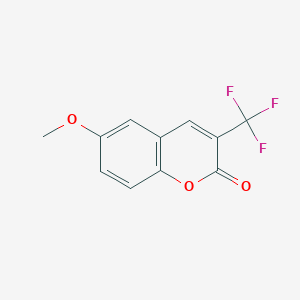![molecular formula C9H10F4N2 B13047086 (1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047086.png)
(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine is a compound characterized by the presence of a fluorinated aromatic ring and an ethane-1,2-diamine moiety. The compound’s unique structure, featuring both fluoro and trifluoromethyl groups, makes it of significant interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This process can be achieved using carbon-centered radical intermediates . The reaction conditions often require the presence of a suitable radical initiator and a source of trifluoromethyl radicals, such as CF₃SO₂Na under metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, optimized for high yield and purity. The use of photoredox catalysis has also been explored for the trifluoromethylation of various substrates, providing an efficient and scalable approach .
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aromatic ring can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-withdrawing fluoro and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the aromatic ring, leading to a diverse array of substituted products.
Aplicaciones Científicas De Investigación
(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in materials science and organic synthesis.
Biology: Its unique structure allows it to interact with biological molecules, making it a useful probe in biochemical studies.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and advanced materials, particularly those requiring high thermal and chemical stability.
Mecanismo De Acción
The mechanism by which (1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluoro and trifluoromethyl groups enhances its binding affinity and specificity, allowing it to modulate various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds are versatile intermediates in organic synthesis and share the trifluoromethyl group with (1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine.
Trifluoromethane: A simpler compound with a trifluoromethyl group, used in various chemical applications.
Uniqueness
The uniqueness of this compound lies in its combination of fluoro and trifluoromethyl groups on an aromatic ring, coupled with an ethane-1,2-diamine moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C9H10F4N2 |
|---|---|
Peso molecular |
222.18 g/mol |
Nombre IUPAC |
(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2/c10-7-2-5(8(15)4-14)1-6(3-7)9(11,12)13/h1-3,8H,4,14-15H2/t8-/m0/s1 |
Clave InChI |
FWFMYGKUYQPYCO-QMMMGPOBSA-N |
SMILES isomérico |
C1=C(C=C(C=C1C(F)(F)F)F)[C@H](CN)N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)F)C(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13047065.png)

![Tert-butyl (2-(4-bromophenyl)imidazo[1,2-A]pyrazin-3-YL)carbamate](/img/structure/B13047071.png)

